molecular formula C14H12FNO B5611858 N-(3-fluoro-4-methylphenyl)benzamide CAS No. 456-89-3

N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B5611858
CAS No.: 456-89-3
M. Wt: 229.25 g/mol
InChI Key: JNADMABTRQLQPQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)benzamide: is an organic compound with the molecular formula C14H12FNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Selective Acylation: One common method for synthesizing N-(3-fluoro-4-methylphenyl)benzamide involves the selective acylation of 3-fluoro-4-methylaniline with benzoyl chloride.

    Continuous Flow Synthesis: Another method involves the use of a continuous flow microreactor system. This approach allows for precise control over reaction conditions, leading to higher yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and scalability. Continuous flow systems are often preferred for their ability to provide consistent product quality and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-fluoro-4-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses, such as in the development of new drugs for various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Uniqueness: N-(3-fluoro-4-methylphenyl)benzamide is unique due to the presence of both the fluorine and methyl groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can influence its steric properties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNADMABTRQLQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291749
Record name N-(3-Fluoro-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-89-3
Record name N-(3-Fluoro-4-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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